molecular formula C18H20N4OS B3201773 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide CAS No. 1020488-11-2

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Cat. No. B3201773
CAS RN: 1020488-11-2
M. Wt: 340.4 g/mol
InChI Key: MNDHZKRRPYZOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of the protein kinase known as cyclin-dependent kinase 4 (CDK4). This compound has been shown to have significant potential in the treatment of various types of cancer, such as melanoma and breast cancer.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide involves the inhibition of this compound. This compound is a protein kinase that is involved in the regulation of the cell cycle. By inhibiting this compound, this compound prevents the progression of the cell cycle, leading to cell cycle arrest and ultimately cell death. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have potential in the treatment of other diseases, such as diabetes and Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide in lab experiments include its potency as a this compound inhibitor and its potential in the treatment of various types of cancer. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry. In addition, more research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects. Overall, the future directions for the research of this compound are promising and could lead to significant advancements in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of this compound that has significant potential in the treatment of various types of cancer. Its mechanism of action involves the inhibition of this compound, leading to cell cycle arrest and ultimately cell death. This compound has been extensively used in scientific research applications and has shown promising results in the treatment of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects. The future directions for the research of this compound are promising and could lead to significant advancements in the treatment of various diseases.

Scientific Research Applications

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide has been extensively used in scientific research applications. It is a potent inhibitor of this compound, which is a protein kinase that plays a critical role in cell division. This compound has been shown to have significant potential in the treatment of various types of cancer, such as melanoma and breast cancer. It has also been used in studies investigating the role of this compound in other diseases, such as diabetes and Alzheimer's disease.

properties

IUPAC Name

3-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12(2)9-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDHZKRRPYZOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC(C)C)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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